molecular formula C4H2N4S2 B14250030 2,2'-Bi-1,3,4-thiadiazole CAS No. 207292-28-2

2,2'-Bi-1,3,4-thiadiazole

Cat. No.: B14250030
CAS No.: 207292-28-2
M. Wt: 170.2 g/mol
InChI Key: RJIXYMLFPYOSRK-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3,4-thiadiazole is a heterocyclic compound featuring two 1,3,4-thiadiazole rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazonoyl halides . Another approach involves the condensation of aldehydes or ketones with thioaroylhydrazines .

Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,4-thiadiazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bi-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Properties

CAS No.

207292-28-2

Molecular Formula

C4H2N4S2

Molecular Weight

170.2 g/mol

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C4H2N4S2/c1-5-7-3(9-1)4-8-6-2-10-4/h1-2H

InChI Key

RJIXYMLFPYOSRK-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)C2=NN=CS2

Origin of Product

United States

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